

## Introduction: The Dawn of a New Therapeutic Era

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N1-Ethylpseudouridine

Cat. No.: B12095634

Get Quote

The advent of messenger RNA (mRNA) therapeutics represents a paradigm shift in modern medicine, transitioning from traditional small molecules and biologics to information-based drugs. The rapid development and deployment of mRNA vaccines against COVID-19 showcased the immense potential of this technology.[1][2][3][4] At the heart of this revolution lies a key innovation: the use of modified nucleosides. The pioneering work of Katalin Karikó and Drew Weissman, for which they were awarded the 2023 Nobel Prize in Physiology or Medicine, demonstrated that incorporating modified nucleosides into in vitro-transcribed (IVT) mRNA could overcome the primary obstacles hindering its therapeutic use: innate immunogenicity and instability.[2][3][5][6][7]

This guide provides a comprehensive technical overview of modified nucleosides in mRNA, detailing their function, the experimental methodologies used in their development, and their critical role in creating safe and effective mRNA-based medicines.

# The Core Challenge: The Immunogenicity of Unmodified mRNA

Exogenously produced, unmodified single-stranded RNA (ssRNA) is recognized by the mammalian innate immune system as a potential viral threat.[8] This recognition is mediated by a suite of pattern recognition receptors (PRRs) that trigger a potent inflammatory cascade, leading to the degradation of the therapeutic mRNA and shutdown of protein translation, thereby limiting its efficacy.[4][9]



Key PRRs involved in sensing foreign RNA include:

- Toll-like Receptors (TLRs): TLR3, TLR7, and TLR8 are endosomal receptors that recognize double-stranded RNA (dsRNA) and ssRNA, respectively.[9] Their activation leads to the production of pro-inflammatory cytokines and Type I interferons (IFNs).[7][9]
- RIG-I-like Receptors (RLRs): Retinoic acid-inducible gene I (RIG-I) is a cytosolic sensor that
  primarily recognizes short dsRNA and 5'-triphosphate RNA, a hallmark of IVT mRNA.[10]
  Activation of RIG-I also culminates in a robust IFN response.

This immune activation not only prevents the therapeutic protein from being produced but can also cause significant adverse effects.[11]



Click to download full resolution via product page

**Caption:** Innate immune pathways activated by unmodified IVT mRNA.

## The Solution: Engineering mRNA with Modified Nucleosides

The seminal discovery by Karikó and Weissman was that the immune system differentiates between foreign and self RNA based on nucleoside modifications.[1][2] Mammalian RNA is rich in modifications, whereas viral or IVT RNA is not. By incorporating modified nucleosides during



in vitro transcription, synthetic mRNA can be engineered to mimic endogenous RNA, thereby evading immune detection.[11]

The most widely used and studied modifications involve replacing uridine (U) with an isomer or derivative.

- Pseudouridine (Ψ): An isomer of uridine where the C5 carbon is swapped with the N1 nitrogen. This subtle change alters the hydrogen bonding potential and imparts greater structural rigidity to the RNA backbone.[12]
- N1-methylpseudouridine (m1Ψ): A derivative of pseudouridine with a methyl group added to the N1 position. This modification is even more effective at reducing immunogenicity and enhancing translation than pseudouridine and is used in the approved COVID-19 mRNA vaccines.[1][8][13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. "Goldilocks Modifications" for mRNA Therapeutics Won the Nobel Prize PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Nucleoside-modified messenger RNA Wikipedia [en.wikipedia.org]
- 5. From rejection to the Nobel Prize: Karikó and Weissman's pioneering work on mRNA vaccines, and the need for diversity and inclusion in translational immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nam.edu [nam.edu]
- 7. A Nobel for biochemistry underlying COVID-19 vaccines [asbmb.org]
- 8. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines PMC [pmc.ncbi.nlm.nih.gov]



- 9. rna.bocsci.com [rna.bocsci.com]
- 10. Frontiers | The Pivotal Role of Chemical Modifications in mRNA Therapeutics [frontiersin.org]
- 11. nobelprizemedicine.org [nobelprizemedicine.org]
- 12. ijeab.com [ijeab.com]
- 13. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- To cite this document: BenchChem. [Introduction: The Dawn of a New Therapeutic Era].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12095634#introduction-to-modified-nucleosides-in-mrna]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com